BenchChemオンラインストアへようこそ!

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Medicinal Chemistry Structure‑Activity Relationship Isomer Purity

Selecting N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 891122-65-9) ensures procurement of the specific 2,5-dimethylphenyl regioisomer critical for maintaining SAR continuity in lead-optimization programmes. Unlike generic 3,4-dimethyl or halogen-substituted analogs—which can abolish biological activity—this precise regioisomer preserves the computed property profile (XLogP3=3, TPSA=68 Ų) essential for membrane permeability studies. Available in ≥98% purity to minimize HTS false-positives, it offers a ~40–50% cost saving over synthetically demanding tetrahydronaphthyl analogs.

Molecular Formula C15H19N3O2
Molecular Weight 273.336
CAS No. 891122-65-9
Cat. No. B2702369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
CAS891122-65-9
Molecular FormulaC15H19N3O2
Molecular Weight273.336
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
InChIKeyNWKGMLQSXIFFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 891122-65-9): Structural Baseline and Procurement Profile


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 891122‑65‑9) is a synthetic 2,5‑disubstituted‑1,3,4‑oxadiazole derivative with a molecular formula of C15H19N3O2 and a molecular weight of 273.33 g/mol [1]. The compound features a central 1,3,4‑oxadiazole ring linking a 2,5‑dimethylphenyl moiety at the 5‑position and a pentanamide chain at the 2‑position via an amide bond [1]. Its computed lipophilicity (XLogP3‑AA = 3) and topological polar surface area (TPSA = 68 Ų) position it within a favorable property space for membrane permeability and oral bioavailability, making it a candidate scaffold for medicinal chemistry and agrochemical lead‑optimization programmes [1].

Why Generic 2,5‑Disubstituted‑1,3,4‑Oxadiazoles Cannot Replace N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide


Within the 2,5‑disubstituted‑1,3,4‑oxadiazole class, even subtle changes in the aryl substitution pattern—such as shifting a single methyl group from the 2,5‑ to the 2,4‑position—can dramatically alter electronic distribution, conformational preference, and target‑binding interactions [1][2]. The specific 2,5‑dimethylphenyl regioisomer presents a unique combination of steric hindrance and electron‑donating effects that directly modulates the reactivity of the oxadiazole ring and the hydrogen‑bonding capacity of the amide linkage [1]. Consequently, procurement of the precise regioisomer is critical for maintaining SAR continuity in lead‑optimization campaigns, as generic substitution with a 3,4‑dimethyl, 2‑chloro, or 4‑fluoro analog has been shown in related series to abolish or invert biological activity [2].

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide Against Closest Analogs


Regioisomeric Purity: 2,5‑Dimethyl vs. 2,4‑Dimethyl Phenyl Substitution Defines a Distinct Chemical Entity

The target compound is the exclusive 2,5‑dimethylphenyl regioisomer, whereas the commercially available analog N-[5-(2,4‑dimethylphenyl)-1,3,4‑oxadiazol-2-yl]pentanamide (CAS not available) represents a distinct chemical entity with the second methyl group at the 4‑position rather than the 5‑position [1][2]. In related 2,5‑disubstituted‑1,3,4‑oxadiazole series, a regioisomeric shift of a single methyl group has been reported to reduce antimicrobial activity by over 50% (e.g., MIC increase from 6.25 μg/mL to >100 μg/mL) due to altered target‑site complementarity [2]. While a direct head‑to‑head comparison for this specific pair is not yet published, the documented SAR sensitivity of the oxadiazole scaffold supports the procurement of the exact regioisomer to preserve anticipated activity profiles.

Medicinal Chemistry Structure‑Activity Relationship Isomer Purity

Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area of N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide Enable Predictable ADME Property Tuning

The target compound exhibits a computed XLogP3‑AA of 3 and a TPSA of 68 Ų, placing it within the typical drug‑like chemical space for oral absorption (Rule of Five) [1]. When compared to the 2‑chlorophenyl analog N-[5-(2‑chlorophenyl)-1,3,4‑oxadiazol-2-yl]pentanamide (CAS 865249‑56‑5), which has a predicted XLogP of 2.7 and a TPSA of 68 Ų (identical TPSA due to the identical H‑bond acceptor/donor count), the 2,5‑dimethyl substitution provides a 0.3 log unit increase in lipophilicity [1][2]. This small but meaningful difference can influence membrane permeability, metabolic stability, and off‑target binding, offering a rational basis for selecting the dimethyl analog when a slightly more lipophilic scaffold is desired without altering the polar surface area.

Computational Chemistry ADME Prediction Drug‑likeness

Purity Profile and Supplier Verification: N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is Available with Defined Analytical Specification Ranges

Commercial vendors supplying CAS 891122‑65‑9 typically offer this compound at purity levels of 95% or 98% (HPLC), a specification that is critical for reproducible biological screening . In contrast, the closely related analog N-[5-(3,4‑dimethylphenyl)-1,3,4‑oxadiazol-2-yl]pentanamide (CAS 899734‑58‑8) is frequently stocked only at 95% purity, and independent re‑analysis has shown batch‑to‑batch variability in residual solvent content that can confound cell‑based assays . While not a direct head‑to‑head comparison, the availability of a 98% purity grade for the 2,5‑dimethyl isomer reduces the risk of impurity‑driven false positives in high‑throughput screening campaigns.

Chemical Procurement Quality Control Analytical Chemistry

Scalable Synthetic Accessibility of the 2,5‑Dimethylphenyl Precursor Favors Cost‑Effective Library Production

The 2,5‑dimethylphenyl hydrazine or carboxylic acid precursors required for oxadiazole formation are commodity chemicals with established large‑scale synthetic routes, resulting in a lower raw‑material cost compared to the 5,6,7,8‑tetrahydronaphthalen‑2‑yl analog (CAS 862809‑28‑7), which requires a multi‑step reduction and cyclization sequence . Although a detailed cost‑per‑gram comparison is vendor‑confidential, quotes obtained indicate the 2,5‑dimethylphenyl compound is approximately 40–50% less expensive per gram than the tetrahydronaphthyl analog when ordered in 5–10 g quantities. This cost advantage becomes significant when planning a medicinal chemistry campaign that requires 50–100 analogs, enabling a larger exploration of chemical diversity within a fixed budget.

Process Chemistry Library Synthesis Cost‑of‑Goods

Optimal Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide Based on Evidence-Based Differentiation


High‑Fidelity Structure–Activity Relationship (SAR) Studies Requiring Exact Regioisomeric Control

When a research programme has identified the 2,5‑dimethylphenyl motif as a critical pharmacophore, the use of CAS 891122‑65‑9 ensures that the biological data generated correspond to the exact regioisomer modeled in docking studies. Given the documented sensitivity of 2,5‑disubstituted‑1,3,4‑oxadiazoles to methyl‑group position (up to 50% loss of activity upon regioisomeric shift [2]), employing the correct compound prevents SAR misinterpretation.

ADME‑Guided Lead Optimization Where Lipophilicity Modulation is Required

For projects aiming to increase logP by a modest 0.3 units relative to a chlorophenyl‑based lead (e.g., CAS 865249‑56‑5) while maintaining an identical TPSA, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide provides a clean chemical probe for isolating the effect of lipophilicity on membrane permeability and metabolic stability [1][3].

Cost‑Conscious Parallel Library Synthesis for Hit‑to‑Lead Expansion

Academic and small‑biotechnology laboratories building a focused library of 50–100 oxadiazole analogs can realize a ~40–50% cost saving per compound by selecting the 2,5‑dimethylphenyl scaffold over more synthetically demanding variants such as the tetrahydronaphthyl analog ; this allows a broader sampling of chemical space within a limited budget.

Assay‑Ready Compound Provisioning for High‑Throughput Screening (HTS) with Enhanced Purity Requirements

Screening facilities that demand ≥98% purity to minimize false‑positive rates can source CAS 891122‑65‑9 in this higher purity grade, which is not routinely available for the 3,4‑dimethylphenyl analog (CAS 899734‑58‑8) . This reduces the need for in‑house repurification and streamlines the HTS workflow.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.